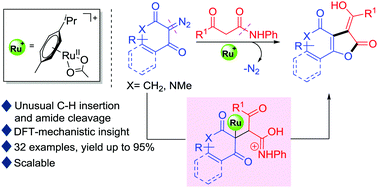Ruthenium catalyzes the synthesis of γ-butenolides fused with cyclohexanones†
Chemical Communications Pub Date: 2019-02-08 DOI: 10.1039/C9CC00101H
Abstract
Ruthenium(II)-catalyzed reactions of cyclic diazodicarbonyl compounds with β-ketoamides for chemo- and stereoselective construction of cyclohexanone-fused γ-butenolides are described. This study represents the first example of the addition of an enol substrate which is formed by the tautomerization of the β-ketoamides to the electrophilic carbene center for unusual cyclization through amide cleavage. The combined experimental and computational studies shed light on the mechanistic pathway favouring the unusual ring formation reaction instead of the involvement of the general carbonyl ylide intermediates for the product generation.

Recommended Literature
- [1] Introduction to flexible nanomaterials: microscopic mechanisms and macroscopic applications
- [2] Molecular methods for assessment of non-covalent metallodrug–DNA interactions
- [3] Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies
- [4] Raman spectral imaging of single living cancer cells: a preliminary study
- [5] Urban sources of synthetic musk compounds to the environment†
- [6] Some binding modes of 2-aminopyridine to ruthenium(ii) fragments
- [7] High-contrast reversible multiple color-tunable solid luminescent ionic polymers for dynamic multilevel anti-counterfeiting†
- [8] Photophysical property trends for a homologous series of bis-ethynyl-substituted benzochalcogendiazoles†
- [9] Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids†
- [10] Stable tandem luminescent solar concentrators based on CdSe/CdS quantum dots and carbon dots†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 1093172-84-9









